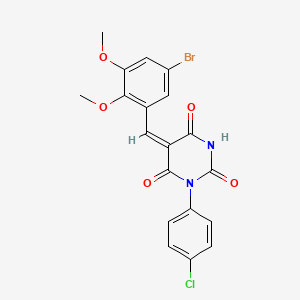![molecular formula C18H22BrN3S B3740068 N-[(5-bromo-2-thienyl)methylene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B3740068.png)
N-[(5-bromo-2-thienyl)methylene]-4-(2,4-dimethylbenzyl)-1-piperazinamine
説明
N-[(5-bromo-2-thienyl)methylene]-4-(2,4-dimethylbenzyl)-1-piperazinamine, commonly known as TCB-2, is a synthetic hallucinogenic drug that belongs to the class of phenethylamines. TCB-2 is a highly potent and selective agonist of the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. The chemical structure of TCB-2 is similar to that of other hallucinogenic drugs such as LSD and psilocybin, but it has a unique pharmacological profile that makes it an interesting research subject.
作用機序
The mechanism of action of TCB-2 is primarily mediated through its selective agonism of the 5-HT2A receptor. The activation of this receptor by TCB-2 leads to the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin, which are responsible for the hallucinogenic effects of the drug. TCB-2 has a high affinity for the 5-HT2A receptor, which makes it a potent and selective agonist.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TCB-2 are similar to those of other hallucinogenic drugs. TCB-2 induces a range of perceptual, cognitive, and affective changes that are commonly associated with the psychedelic experience. The effects of TCB-2 include altered perception of time and space, changes in mood and emotions, and altered sensory perception. TCB-2 has also been shown to increase cortical activity in the brain, which is thought to be responsible for the hallucinogenic effects of the drug.
実験室実験の利点と制限
TCB-2 has several advantages as a research tool for studying the pharmacological and physiological effects of hallucinogenic drugs. Its high potency and selectivity for the 5-HT2A receptor make it an ideal tool for investigating the role of this receptor in the hallucinogenic effects of other drugs. TCB-2 also has a unique pharmacological profile that makes it an interesting research subject. However, the synthesis of TCB-2 is a complex process that requires specialized equipment and expertise, which makes it a challenging drug to work with.
将来の方向性
There are several future directions for research on TCB-2 and other hallucinogenic drugs. One area of research is the investigation of the molecular mechanisms of hallucinogenic drugs and their effects on the brain. Another area of research is the development of new drugs that target the 5-HT2A receptor and have therapeutic potential for treating mental health disorders such as depression and anxiety. Additionally, the use of TCB-2 and other hallucinogenic drugs in psychotherapy is an area of research that has gained increasing attention in recent years.
科学的研究の応用
TCB-2 has been widely used in scientific research to study the pharmacological and physiological effects of hallucinogenic drugs. The selective agonism of the 5-HT2A receptor by TCB-2 makes it an ideal tool to study the role of this receptor in the hallucinogenic effects of other drugs. TCB-2 has been used in several studies to investigate the molecular mechanisms of hallucinogenic drugs and their effects on the brain.
特性
IUPAC Name |
1-(5-bromothiophen-2-yl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3S/c1-14-3-4-16(15(2)11-14)13-21-7-9-22(10-8-21)20-12-17-5-6-18(19)23-17/h3-6,11-12H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMOQAVYOVHGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(S3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromothiophen-2-YL)-N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-YL}methanimine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,5-dichlorobenzamide](/img/structure/B3739986.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3739987.png)

![4-chloro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B3739995.png)
![N-cyclohexyl-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3740000.png)
![2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}benzamide](/img/structure/B3740004.png)

![N-(3,4-dichlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3740040.png)
![5-[(4-hydroxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B3740054.png)
![5-{[5-(4-iodophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3740055.png)
![N-(2-methoxyphenyl)-2-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3740061.png)
![2,4-dichloro-N-{4-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3740072.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3740080.png)
![2-[5-({[(3-chlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-phenylacetamide](/img/structure/B3740086.png)